molecular formula C11H20O3 B8424724 Ethyl 5-ethyl-2-oxoheptanoate

Ethyl 5-ethyl-2-oxoheptanoate

Cat. No. B8424724
M. Wt: 200.27 g/mol
InChI Key: REFWHBWKTQLAJY-UHFFFAOYSA-N
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Patent
US04591458

Procedure details

In 100 ml of ethanol is dissolved 4.5 g of sodium, and 27.8 g of ethyl 4-ethylhexanoate and 29 g of diethyl oxalate are added to the solution, and the low-boiling substance is removed by evaporation under reduced pressure at about 70° C. for 40 minutes. After cooling, 500 ml of water and 300 ml of petroleum ether are added to the brown viscous residue, and the mixture is thoroughly shaken. The aqueous layer is separated off and the petroleum layer is extracted twice with 50 ml each of 1N sodium hydroxide solution. The extracts are combined, acidified slightly with concentrated hydrochloric acid and extracted twice with 200 ml each of ethyl acetate. The extract is dried over anhydrous magnesium sulfate and concentrated under reduced pressure. One hundred and ten (110) ml of 10% aqueous dimethylsulfoxide and 10 g of sodium chloride are added to the oily residue, and the mixture is stirred at 160° C. for 2.5 hours. After the reaction mixture is cooled, 500 ml of water is added, followed by extraction with 300 ml of ethyl acetate. The extract is washed with water, dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The brown oily residue is distilled under reduced pressure to give 16.4 g of ethyl 5-ethyl-2-oxoheptanoate as a pale yellow oil.
Quantity
4.5 g
Type
reactant
Reaction Step One
Name
ethyl 4-ethylhexanoate
Quantity
27.8 g
Type
reactant
Reaction Step One
Quantity
29 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Na].[CH2:2]([CH:4]([CH2:12][CH3:13])[CH2:5][CH2:6]C(OCC)=O)[CH3:3].[C:14]([O:21][CH2:22][CH3:23])(=[O:20])[C:15]([O:17]CC)=O>C(O)C>[CH2:2]([CH:4]([CH2:12][CH3:13])[CH2:5][CH2:6][C:15](=[O:17])[C:14]([O:21][CH2:22][CH3:23])=[O:20])[CH3:3] |^1:0|

Inputs

Step One
Name
Quantity
4.5 g
Type
reactant
Smiles
[Na]
Name
ethyl 4-ethylhexanoate
Quantity
27.8 g
Type
reactant
Smiles
C(C)C(CCC(=O)OCC)CC
Name
Quantity
29 g
Type
reactant
Smiles
C(C(=O)OCC)(=O)OCC
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
the mixture is thoroughly shaken
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added to the solution
CUSTOM
Type
CUSTOM
Details
the low-boiling substance is removed by evaporation under reduced pressure at about 70° C. for 40 minutes
Duration
40 min
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
ADDITION
Type
ADDITION
Details
500 ml of water and 300 ml of petroleum ether are added to the brown viscous residue
CUSTOM
Type
CUSTOM
Details
The aqueous layer is separated off
EXTRACTION
Type
EXTRACTION
Details
the petroleum layer is extracted twice with 50 ml each of 1N sodium hydroxide solution
EXTRACTION
Type
EXTRACTION
Details
extracted twice with 200 ml each of ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract is dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
One hundred and ten (110) ml of 10% aqueous dimethylsulfoxide and 10 g of sodium chloride are added to the oily residue
STIRRING
Type
STIRRING
Details
the mixture is stirred at 160° C. for 2.5 hours
Duration
2.5 h
TEMPERATURE
Type
TEMPERATURE
Details
After the reaction mixture is cooled
ADDITION
Type
ADDITION
Details
500 ml of water is added
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with 300 ml of ethyl acetate
WASH
Type
WASH
Details
The extract is washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
The brown oily residue is distilled under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)C(CCC(C(=O)OCC)=O)CC
Measurements
Type Value Analysis
AMOUNT: MASS 16.4 g
YIELD: CALCULATEDPERCENTYIELD 50.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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